

A Technical Guide to 2-Methylpiperidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylpiperidine**

Cat. No.: **B094953**

[Get Quote](#)

Introduction: **2-Methylpiperidine**, a heterocyclic amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its piperidine core is a prevalent scaffold in numerous biologically active molecules. This technical guide provides an in-depth overview of **2-Methylpiperidine**, including its common synonyms, physicochemical properties, a representative synthetic protocol, and a workflow for its application in organic synthesis.

Nomenclature and Synonyms

In scientific literature, **2-Methylpiperidine** is referred to by a variety of names and identifiers. A comprehensive list is provided below to aid in literature searches and substance identification. The most common synonym is 2-Pipecoline.[\[1\]](#)[\[2\]](#)

Common Synonyms and Identifiers:

- 2-Pipecoline[\[1\]](#)[\[2\]](#)
- alpha-Pipecoline[\[2\]](#)
- α -Methylpiperidine[\[2\]](#)
- Piperidine, 2-methyl-[\[2\]](#)

- 2-Methyl hexahydropyridine[2]
- Pipcoline[2]
- alpha-Pipecolin[2]
- NSC-31047[2]

Registry Numbers and Database IDs:

- CAS Number: 109-05-7[2]
- PubChem CID: 7974[2]
- EINECS Number: 203-642-1[3]
- ChEBI ID: CHEBI:186840
- Beilstein/REAXYS Number: 79804[3]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative properties of **2-Methylpiperidine**.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₃ N	[2]
Molecular Weight	99.17 g/mol	[2] [3]
Appearance	Colorless to yellow liquid	[1] [4]
Odor	Pepper-like, strong amine odor	[1] [4]
Boiling Point	118-119 °C at 753 mmHg	[3] [4]
Density	0.844 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.445 - 1.446	[3] [4]
Flash Point	10 °C (closed cup)	[3]
Water Solubility	Soluble	[1]
pKa	10.95 (+1) at 25°C	[1]
InChI	InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3	[2]
SMILES	CC1CCCCN1	[2]

Experimental Protocols

2-Methylpiperidine is a versatile reactant in organic synthesis. A common application is its use as a nucleophile in the synthesis of more complex piperidine derivatives. Below is a representative protocol for the N-alkylation of **2-Methylpiperidine**.

Protocol: Synthesis of N-Benzyl-**2-methylpiperidine**

This protocol describes the reaction of **2-Methylpiperidine** with benzyl bromide to yield N-Benzyl-**2-methylpiperidine**.

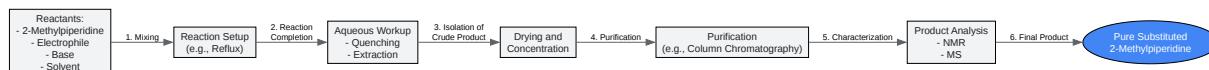
Materials:

- **2-Methylpiperidine** (1.0 eq)

- Benzyl bromide (1.1 eq)
- Potassium carbonate (K_2CO_3) (1.5 eq)
- Acetonitrile (CH_3CN)
- Diethyl ether
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a round-bottom flask, add **2-Methylpiperidine** and acetonitrile.
- Add potassium carbonate to the solution.
- While stirring, add benzyl bromide dropwise to the mixture at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.
- Remove the acetonitrile under reduced pressure.
- Dissolve the residue in diethyl ether and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure N-Benzyl-**2-methylpiperidine**.


Signaling Pathways and Biological Relevance

Direct signaling pathways initiated by **2-Methylpiperidine** itself are not well-documented in the literature. Its primary role in a biological context is as a key structural motif in a variety of pharmacologically active compounds. The piperidine ring, and its substituted forms like **2-methylpiperidine**, are essential pharmacophores in drugs targeting the central nervous system. For instance, derivatives of **2-methylpiperidine** have been investigated for their activity as serotonin (5-HT) reuptake inhibitors and 5-HT1A receptor antagonists, which are important mechanisms in the treatment of depression.^[5]

The biological activity is therefore a function of the entire molecule that incorporates the **2-methylpiperidine** scaffold, rather than the isolated compound acting on a specific signaling cascade.

Visualized Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of a 2-substituted piperidine derivative, a common application of **2-methylpiperidine** chemistry in drug discovery and organic synthesis.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of a 2-substituted piperidine derivative.

Applications in Drug Development

2-Methylpiperidine and its derivatives are of significant interest to the pharmaceutical industry. The piperidine scaffold is present in numerous approved drugs. The introduction of a methyl group at the 2-position can influence the stereochemistry and pharmacological properties of the final compound.^[5] It is used as a starting material or intermediate in the synthesis of:

- Antihistamines^[1]

- Antipsychotics[1]
- Local anesthetics[1]
- Corticotropin-releasing factor receptor type 1 antagonists[3]
- Gefitinib analogues with anti-tumor activity[3]

The ability to synthesize various stereoisomers of **2-methylpiperidine**-containing compounds allows for detailed structure-activity relationship (SAR) studies, which are crucial in optimizing drug candidates.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylpiperidine 98 109-05-7 [sigmaaldrich.com]
- 4. 2-Methylpiperidine | 109-05-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to 2-Methylpiperidine for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094953#common-synonyms-for-2-methylpiperidine-in-literature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com